Sulfo-SDAD, or sulfosuccinimidyl 2-((4,4'-azipentanamido)ethyl)-1,3'-dithiopropionate, is a heterobifunctional crosslinker that combines the properties of N-hydroxysuccinimide (NHS) ester and diazirine-based photochemistry. This compound is designed for efficient conjugation of amine-containing molecules through a two-step process involving both chemical and photo
Sulfo-SDAD acts as a crosslinker by covalently linking biomolecules together. The NHS ester group first reacts with amine groups on one biomolecule. Subsequent UV irradiation activates the diazirine group, which then forms a covalent bond with a nearby molecule in close proximity, effectively crosslinking the two biomolecules []. This crosslinking allows researchers to study protein-protein interactions, protein-DNA interactions, and other biomolecular assemblies [].
Sulfo-SDAD facilitates crosslinking through two primary mechanisms:
Sulfo-SDAD has been shown to enhance the sensitivity of antibody-antigen interactions, particularly in the context of glycoproteins such as hemagglutinin and HIV trimers. Its ability to induce substantial amounts of cross-linked dimers and trimers upon UV irradiation makes it a valuable tool for studying protein interactions and structural biology . The compound's unique design allows for the stabilization of transient protein complexes, facilitating better characterization and analysis.
The synthesis of Sulfo-SDAD involves several steps:
The compound is typically supplied as a sodium salt, which enhances its solubility in aqueous environments .
Sulfo-SDAD is widely used in various applications:
Sulfo-SDAD's efficacy in interaction studies has been demonstrated through various experiments involving glycoproteins and antibodies. For instance, studies have shown that when used with HIV trimers, it significantly increases the formation of oligomers compared to other crosslinkers like Sulfo-SDA and Sulfo-LC-SDA. This property makes it particularly useful in elucidating complex biological interactions and pathways .
Sulfo-SDAD belongs to a class of compounds known as succinimidyl-diazirines, which includes several related crosslinkers. Below is a comparison highlighting its uniqueness:
| Compound Name | Spacer Arm Length | Solubility | Membrane Permeability | Unique Features |
|---|---|---|---|---|
| Sulfo-SDAD | 13.5 Å | Water-soluble | Low | Contains disulfide bond; enhances stability |
| Sulfo-SDA | 3.9 Å | Water-soluble | Low | Short spacer; suitable for small proteins |
| Sulfo-LC-SDA | 12.5 Å | Water-soluble | Low | Longer spacer; better for larger complexes |
| SDA | 4.4 Å | Organic solvent | High | Membrane-permeable; lacks sulfate group |
| LC-SDA | 6-(4,4’-azipentanamido) hexanoate | Organic solvent | High | Longer spacer; ideal for intracellular work |
Sulfo-SDAD stands out due to its longer spacer arm and the presence of a cleavable disulfide bond, which allows for reversible crosslinking under reducing conditions. This feature provides additional flexibility in experimental designs compared to its analogs .